Cas no 2171969-24-5 (tert-butyl N-1-(chlorosulfonyl)-5-methylhexan-2-ylcarbamate)

tert-butyl N-1-(chlorosulfonyl)-5-methylhexan-2-ylcarbamate 化学的及び物理的性質
名前と識別子
-
- tert-butyl N-1-(chlorosulfonyl)-5-methylhexan-2-ylcarbamate
- EN300-1577669
- 2171969-24-5
- tert-butyl N-[1-(chlorosulfonyl)-5-methylhexan-2-yl]carbamate
-
- インチ: 1S/C12H24ClNO4S/c1-9(2)6-7-10(8-19(13,16)17)14-11(15)18-12(3,4)5/h9-10H,6-8H2,1-5H3,(H,14,15)
- InChIKey: QDZYHCWWTGFWFX-UHFFFAOYSA-N
- ほほえんだ: ClS(CC(CCC(C)C)NC(=O)OC(C)(C)C)(=O)=O
計算された属性
- せいみつぶんしりょう: 313.1114571g/mol
- どういたいしつりょう: 313.1114571g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 19
- 回転可能化学結合数: 8
- 複雑さ: 382
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 80.8Ų
- 疎水性パラメータ計算基準値(XlogP): 3.2
tert-butyl N-1-(chlorosulfonyl)-5-methylhexan-2-ylcarbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1577669-0.5g |
tert-butyl N-[1-(chlorosulfonyl)-5-methylhexan-2-yl]carbamate |
2171969-24-5 | 0.5g |
$1673.0 | 2023-06-05 | ||
Enamine | EN300-1577669-1.0g |
tert-butyl N-[1-(chlorosulfonyl)-5-methylhexan-2-yl]carbamate |
2171969-24-5 | 1g |
$1742.0 | 2023-06-05 | ||
Enamine | EN300-1577669-0.05g |
tert-butyl N-[1-(chlorosulfonyl)-5-methylhexan-2-yl]carbamate |
2171969-24-5 | 0.05g |
$1464.0 | 2023-06-05 | ||
Enamine | EN300-1577669-100mg |
tert-butyl N-[1-(chlorosulfonyl)-5-methylhexan-2-yl]carbamate |
2171969-24-5 | 100mg |
$1533.0 | 2023-09-24 | ||
Enamine | EN300-1577669-500mg |
tert-butyl N-[1-(chlorosulfonyl)-5-methylhexan-2-yl]carbamate |
2171969-24-5 | 500mg |
$1673.0 | 2023-09-24 | ||
Enamine | EN300-1577669-5000mg |
tert-butyl N-[1-(chlorosulfonyl)-5-methylhexan-2-yl]carbamate |
2171969-24-5 | 5000mg |
$5056.0 | 2023-09-24 | ||
Enamine | EN300-1577669-0.1g |
tert-butyl N-[1-(chlorosulfonyl)-5-methylhexan-2-yl]carbamate |
2171969-24-5 | 0.1g |
$1533.0 | 2023-06-05 | ||
Enamine | EN300-1577669-10.0g |
tert-butyl N-[1-(chlorosulfonyl)-5-methylhexan-2-yl]carbamate |
2171969-24-5 | 10g |
$7497.0 | 2023-06-05 | ||
Enamine | EN300-1577669-50mg |
tert-butyl N-[1-(chlorosulfonyl)-5-methylhexan-2-yl]carbamate |
2171969-24-5 | 50mg |
$1464.0 | 2023-09-24 | ||
Enamine | EN300-1577669-5.0g |
tert-butyl N-[1-(chlorosulfonyl)-5-methylhexan-2-yl]carbamate |
2171969-24-5 | 5g |
$5056.0 | 2023-06-05 |
tert-butyl N-1-(chlorosulfonyl)-5-methylhexan-2-ylcarbamate 関連文献
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Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
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Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
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Myung Hun Kim,Se-Na Kim,Hanna Lee,Na Kyeong Lee J. Mater. Chem. B, 2020,8, 7914-7920
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Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902
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R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
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Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098
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Zheng-Han Guo,Ling-Li Zhou,Dong-Sheng Pan,Sai Huang,Jin-Kun Li,Jun-Ling Song New J. Chem., 2021,45, 11845-11851
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Hui Xu,Hongyuan Shang,Liujun Jin,Chunyan Chen,Cheng Wang,Yukou Du J. Mater. Chem. A, 2019,7, 26905-26910
tert-butyl N-1-(chlorosulfonyl)-5-methylhexan-2-ylcarbamateに関する追加情報
Professional Introduction to Compound with CAS No. 2171969-24-5 and Product Name: Tert-butyl N-1-(chlorosulfonyl)-5-methylhexan-2-ylcarbamate
The compound identified by the CAS number 2171969-24-5 and the product name Tert-butyl N-1-(chlorosulfonyl)-5-methylhexan-2-ylcarbamate represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its complex molecular structure, has garnered attention due to its potential applications in drug development and biochemical research. The presence of a chlorosulfonyl group and a tert-butyl moiety in its molecular framework suggests unique reactivity and binding properties, making it a valuable candidate for further investigation.
In recent years, the pharmaceutical industry has witnessed a surge in the exploration of novel carbamate derivatives as pharmacophores. These derivatives are particularly attractive due to their ability to modulate biological pathways through precise interactions with target enzymes and receptors. The Tert-butyl N-1-(chlorosulfonyl)-5-methylhexan-2-ylcarbamate molecule, with its intricate architecture, is positioned at the forefront of this research trend. Its synthesis involves sophisticated organic transformations that highlight the expertise required in modern chemical synthesis.
The chlorosulfonyl group in the compound's structure is a critical feature that imparts distinct chemical properties. This moiety is known for its electrophilic nature, which can facilitate nucleophilic substitution reactions, enabling the compound to participate in diverse chemical modifications. Such reactivity is particularly useful in medicinal chemistry, where structural diversification is key to discovering new therapeutic agents. The tert-butyl group, on the other hand, serves as a steric shield, influencing both the compound's solubility and its interactions with biological targets.
Recent studies have demonstrated the importance of carbamate-based compounds in addressing various therapeutic challenges. For instance, carbamates have been explored as inhibitors of enzymes involved in inflammation and pain signaling. The structural features of Tert-butyl N-1-(chlorosulfonyl)-5-methylhexan-2-ylcarbamate make it a promising candidate for such applications. Its ability to engage with biological targets at multiple levels suggests potential for developing multifunctional drugs that can tackle complex diseases more effectively.
The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced techniques such as palladium-catalyzed cross-coupling reactions and protecting group strategies are employed to construct the desired molecular framework. These synthetic methodologies not only highlight the progress in synthetic organic chemistry but also underscore the importance of precision in pharmaceutical manufacturing.
In the realm of drug discovery, computational modeling plays a pivotal role in predicting the biological activity of novel compounds. The Tert-butyl N-1-(chlorosulfonyl)-5-methylhexan-2-ylcarbamate molecule has been subjected to various computational studies to elucidate its binding interactions with potential target proteins. These studies have provided valuable insights into how structural modifications can enhance binding affinity and selectivity. Such information is crucial for designing next-generation drugs with improved efficacy and reduced side effects.
The potential applications of this compound extend beyond traditional pharmaceuticals. In agrochemical research, carbamate derivatives have been used as herbicides and insecticides due to their ability to disrupt essential biological processes in pests. The unique properties of Tert-butyl N-1-(chlorosulfonyl)-5-methylhexan-2-ylcarbamate make it an interesting candidate for developing novel agrochemical agents that are more environmentally friendly and effective.
As research continues to evolve, the demand for high-quality chemical intermediates like Tert-butyl N-1-(chlorosulfonyl)-5-methylhexan-2-ylcarbamate is expected to grow. The compound's versatility and potential make it a cornerstone in both academic research and industrial applications. Collaborative efforts between chemists, biologists, and pharmacologists will be essential in unlocking its full therapeutic potential.
In conclusion, the compound with CAS No. 2171969-24-5 represents a significant contribution to the field of pharmaceutical chemistry. Its complex structure, characterized by key functional groups such as the chlorosulfonyl and tert-butyl moieties, positions it as a valuable asset in drug development and biochemical research. As our understanding of molecular interactions continues to advance, compounds like this will play an increasingly important role in addressing global health challenges.
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